Versatile C-5 Carbaldehyde Handle vs. Blocked Analogs
The target compound bears a free aldehyde at the imidazole 5-position, enabling a wide range of subsequent C–C and C–N bond-forming reactions. In contrast, the closely related analog 1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole replaces the carbaldehyde with a methyl group, eliminating the principal synthetic handle. Another commercial comparator, 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole , requires prior activation for nucleophilic displacement and cannot directly participate in condensation or reductive amination chemistries.
| Evidence Dimension | Functional group enabling C–C/C–N bond formation |
|---|---|
| Target Compound Data | Free aldehyde (-CHO) at imidazole C-5 |
| Comparator Or Baseline | 1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole (CAS 790661-16-4): C-2 methyl, no aldehyde. 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole: C-5 chloromethyl, requires activation. |
| Quantified Difference | Aldehyde enables >10 distinct named reactions (e.g., reductive amination, Knoevenagel, oxime formation); chloromethyl and methyl analogs offer ≤3 comparable transformations. |
| Conditions | Synthetic chemistry scope assessment based on functional group compatibility. |
Why This Matters
Researchers selecting a building block for parallel or divergent synthesis should prioritize the carbaldehyde variant to maximize downstream reaction possibilities and avoid synthetic dead-ends.
